5-Hidroxidrospirenon

Descripción general

Descripción

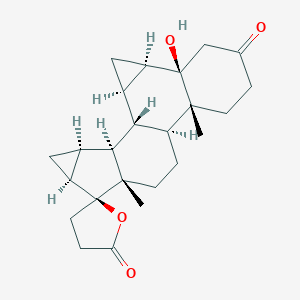

5-Hydroxydrospirenone is a synthetic steroidal compound derived from drospirenone. It is characterized by the presence of a hydroxyl group at the 5th position of the drospirenone molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific and medical research fields.

Aplicaciones Científicas De Investigación

5-Hydroxydrospirenone has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential use in contraceptive formulations and hormone replacement therapies.

Industry: Utilized in the development of pharmaceutical products with specific hormonal activities.

Mecanismo De Acción

Target of Action

5-Hydroxydrospirenone, like its parent compound drospirenone, is a synthetic progestin . It primarily targets the progesterone receptor (PR) , acting as an agonist . This receptor is the biological target of progestogens like progesterone . Additionally, it has antimineralocorticoid and antiandrogenic activity . It also acts as an antagonist of the androgen receptor (AR) .

Mode of Action

5-Hydroxydrospirenone, in combination with ethinyl estradiol, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) , thereby preventing ovulation . This is the primary mechanism by which it prevents pregnancy. Other changes induced by this drug that may aid in the prevention of pregnancy include alterations in cervical mucus consistency, which hinders sperm movement .

Biochemical Pathways

It is known that by coupling to gαi, gαq/11, or gαs, the 5-ht receptors are able to exert their influence on several biochemical pathways that are much further downstream .

Pharmacokinetics

The oral bioavailability of drospirenone is between 66 and 85% . Peak levels occur 1 to 6 hours after an oral dose . It is metabolized in the liver, mostly via CYP450-independent mechanisms (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The metabolites include drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate . The elimination half-life is 25–33 hours , and it is excreted in urine and feces .

Result of Action

The primary result of 5-Hydroxydrospirenone’s action is the prevention of pregnancy . In addition to its contraceptive effects, this combination is used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . It has also been approved for combination with estrogens for the treatment of menopause-associated symptoms, such as vasomotor symptoms and vulvovaginal atrophy .

Action Environment

The action of 5-Hydroxydrospirenone can be influenced by various environmental factors. For instance, the risk of venous thromboembolism associated with its use has been a subject of widespread safety concern . The fda concluded that the increase in the risk of thromboembolism resulting from the use of drospirenone remains unclear, as studies regarding this risk are conflicting . The FDA has mentioned that the increased risk of venous thromboembolism with oral contraceptives such as drospirenone exists but remains lower than the risk of this condition during pregnancy and during the postpartum period .

Análisis Bioquímico

Cellular Effects

Drospirenone has been shown to have effects on various types of cells and cellular processes . It is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD)

Molecular Mechanism

Drospirenone, its parent compound, is known to suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxydrospirenone typically involves the hydroxylation of drospirenone. One common method is the oxidation of drospirenone using chromium-based reagents under controlled conditions . The reaction conditions often include specific temperatures and solvents to ensure the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of 5-Hydroxydrospirenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in the required quality and quantity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxydrospirenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to drospirenone or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Oxidation: Chromium-based reagents, such as chromium trioxide, in the presence of acids.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various organic reagents, depending on the desired substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of drospirenone or other reduced derivatives.

Substitution: Formation of new derivatives with different functional groups.

Comparación Con Compuestos Similares

Similar Compounds

Drospirenone: The parent compound, lacking the hydroxyl group at the 5th position.

Spironolactone: Another steroidal compound with similar antimineralocorticoid activity.

Progesterone: The natural hormone with which 5-Hydroxydrospirenone shares some functional similarities.

Uniqueness

5-Hydroxydrospirenone is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with hormone receptors, making it a valuable compound for specific therapeutic applications .

Actividad Biológica

5-Hydroxydrospirenone is a synthetic steroidal compound derived from drospirenone, notable for its unique hydroxyl group at the 5th position. This modification enhances its biological activity, particularly in hormonal regulation and therapeutic applications. This article delves into the biological activities, mechanisms of action, pharmacokinetics, and potential clinical applications of 5-Hydroxydrospirenone.

- Molecular Formula : C24H32O4

- Molecular Weight : Approximately 384.52 g/mol

- CAS Number : 197721-70-3

The structural modification of drospirenone to form 5-Hydroxydrospirenone introduces distinct chemical properties that influence its interaction with biological systems. The presence of the hydroxyl group alters the compound's affinity for hormone receptors and enhances its stability.

5-Hydroxydrospirenone functions primarily as a progestin, exerting its effects through several key mechanisms:

- Progesterone Receptor Agonism : It binds to the progesterone receptor (PR), mimicking the effects of natural progesterone. This action is crucial for regulating menstrual cycles and maintaining pregnancy.

- Antimineralocorticoid Activity : Similar to spironolactone, it antagonizes mineralocorticoid receptors, leading to increased sodium and water excretion, which can help manage conditions like hypertension and edema.

- Antiandrogenic Effects : It inhibits the action of androgens by blocking androgen receptors, thereby reducing symptoms associated with hyperandrogenism such as acne and hirsutism .

1. Hormonal Regulation

5-Hydroxydrospirenone plays a significant role in regulating menstrual cycles. It has been shown to alleviate symptoms associated with hormonal imbalances, such as premenstrual syndrome (PMS) and dysmenorrhea .

2. Contraceptive Applications

When combined with ethinyl estradiol, 5-Hydroxydrospirenone effectively suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation. This mechanism underlies its use in oral contraceptives .

3. Antiandrogenic Properties

The compound's ability to inhibit androgen activity makes it beneficial in treating conditions like acne and polycystic ovary syndrome (PCOS). Clinical studies have demonstrated significant improvements in acne severity among women using formulations containing drospirenone .

Pharmacokinetics

Understanding the pharmacokinetics of 5-Hydroxydrospirenone is essential for evaluating its clinical efficacy:

- Bioavailability : The oral bioavailability ranges from 66% to 85%, influenced by first-pass metabolism.

- Peak Plasma Concentration (Cmax) : Achieved within 1 to 2 hours post-administration.

- Half-Life : Approximately 30 hours, allowing for once-daily dosing in contraceptive applications.

- Metabolism : Primarily metabolized by hepatic enzymes (CYP3A4), leading to various inactive metabolites excreted via urine and feces .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of 5-Hydroxydrospirenone:

Propiedades

IUPAC Name |

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANBDIXNMIXPA-DHHRPGCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173470 | |

| Record name | 5-Hydroxydrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197721-70-3 | |

| Record name | (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197721-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydrospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197721703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC1T1MJ4XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.